molecular formula C16H13BrN2O2 B5866788 3-bromo-N'-cinnamoylbenzohydrazide

3-bromo-N'-cinnamoylbenzohydrazide

Cat. No.: B5866788
M. Wt: 345.19 g/mol
InChI Key: SUOXMEUESSIQKN-MDZDMXLPSA-N
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Description

3-Bromo-N'-cinnamoylbenzohydrazide is a benzohydrazide derivative featuring a bromine substituent at the 3-position of the benzene ring and a cinnamoyl hydrazide group. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Properties

IUPAC Name

3-bromo-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-11H,(H,18,20)(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOXMEUESSIQKN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Crystallography : Substituents like methoxynaphthyl () increase steric bulk, altering crystal packing and hydrogen-bonding networks compared to simpler analogs (e.g., 4-hydroxybenzylidene in ).
  • Synthetic Efficiency : Palladium-catalyzed coupling (e.g., Suzuki in ) achieves high yields (~95%) compared to condensation reactions (~39–91%) .

Anticancer Activity

  • Compound 4 (3-Bromo-N'-(substituted benzylidene)benzohydrazide) : Exhibits IC₅₀ = 1.88 ± 0.03 µM against HCT116 colon cancer cells, attributed to electron-withdrawing nitro groups enhancing cellular uptake .
  • 3-Bromo-N'-(5-nitroindolylidene)benzohydrazide : Shows moderate activity (IC₅₀ ~10 µM), likely due to nitro-indole synergy disrupting DNA repair .

Antimicrobial Activity

  • Compounds 3, 15, 18 (3-Bromo-N'-(substituted allylidene)benzohydrazides) : Display pMICam = 1.62 µM/mL against Gram-positive bacteria, with bromine and hydroxyl groups enhancing membrane permeability .

Physicochemical Properties

  • logP/logD : Bromine increases hydrophobicity (logP ~2–3), while hydroxyl or nitro groups reduce it (logP ~1.5–2.5) .
  • Solubility : Methoxy substituents () improve solubility in polar solvents compared to dibromo analogs .

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